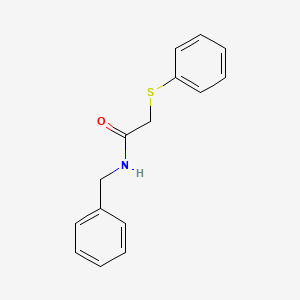

N-benzyl-2-(phenylthio)acetamide

Descripción general

Descripción

“N-benzyl-2-(phenylthio)acetamide” is a chemical compound with the empirical formula C10H13NOS . It is an acetyl-protected aminoethyl phenyl thioether .

Synthesis Analysis

This compound has been developed to promote C(sp3)-H activation . It demonstrates significant ligand enhancement by realizing the first Pd(II)-catalyzed olefination of C(sp3)-H bonds of free carboxylic acids without using an auxiliary .Molecular Structure Analysis

The molecular weight of “N-benzyl-2-(phenylthio)acetamide” is 195.28 . The InChI representation of the molecule is 1S/C10H13NOS/c1-9(12)11-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) .Chemical Reactions Analysis

“N-benzyl-2-(phenylthio)acetamide” is a C-H activation ligand developed by the Yu Group for the Pd-catalyzed olefination/lactonization of C(sp3)-H bonds of free carboxylic acids . This suggests that it plays a crucial role in the catalysis of certain chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(phenylthio)acetamide” include a melting point of 84-85 °C . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Neurochemical Effects in Zebrafish

N-Benzyl-2-phenylsulfanylacetamide derivatives have been studied for their behavioral and neurochemical effects in adult zebrafish . The study found that substitutions in the N-benzyl fragment primarily affected zebrafish locomotion, and in the phenethylamine moiety, it affected anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover .

Hallucinogenic-like Properties

The artificial intelligence-driven phenotyping supports the association of multiple compounds with NMDA antagonists and/or MDMA, suggesting their potential hallucinogenic-like properties . This could be valuable for psychoactive effects research .

Synthesis of Bioactive Molecules

N-Benzyl-2-phenylsulfanylacetamide can be used in the synthesis of a variety of bioactive molecules . The easy availability of pyroglutamic acid, which can be used to synthesize this compound, has made it a choice of interest for various research groups .

Synthesis of Pyrrolidin-2-ones

An easy and straightforward approach towards the synthesis of enantiomerically pure N-benzyl-5 (S)-substituted pyrrolidin-2-ones from N-benzyl-5 (S)-pyroglutaminol through Mitsunobu reaction has been developed . This could be useful in the synthesis of bioactive molecules or intermediates to bioactive molecules .

Framework of Norbelladine

N-Benzyl-2-phenylsulfanylacetamide is the framework of norbelladine, the natural common precursor of the Amaryllidaceae alkaloids . This suggests its potential use in the synthesis of these alkaloids .

Mecanismo De Acción

Target of Action

N-Benzyl-2-phenylsulfanylacetamide primarily targets cholinesterase enzymes . These enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system . By inhibiting these enzymes, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. The enhanced cholinergic transmission can result in various physiological effects, depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by N-Benzyl-2-phenylsulfanylacetamide is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a crucial role in many functions of the nervous system. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Pharmacokinetics

Like many other organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of cholinesterase enzymes by N-Benzyl-2-phenylsulfanylacetamide leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . The specific molecular and cellular effects of this action depend on the particular neural circuits involved. For instance, in circuits related to memory and learning, increased cholinergic transmission could potentially enhance cognitive function .

Action Environment

The action, efficacy, and stability of N-Benzyl-2-phenylsulfanylacetamide can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues

Direcciones Futuras

The future directions of “N-benzyl-2-(phenylthio)acetamide” could involve further exploration of its potential applications in chemical reactions, particularly those involving C-H activation . Additionally, more research could be conducted to understand its safety profile and possible uses in various industries.

Propiedades

IUPAC Name |

N-benzyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYTNOIJYJRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329075 | |

| Record name | N-benzyl-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-2-phenylsulfanylacetamide | |

CAS RN |

71433-01-7 | |

| Record name | N-benzyl-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)

![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)